molecular formula C20H21N3O B2793035 4-(1H-Benzimidazol-2-YL)-1-mesitylpyrrolidin-2-one CAS No. 847395-75-9

4-(1H-Benzimidazol-2-YL)-1-mesitylpyrrolidin-2-one

Cat. No.: B2793035
CAS No.: 847395-75-9
M. Wt: 319.408
InChI Key: AAFKGCALDKMLQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-Benzimidazol-2-YL)-1-mesitylpyrrolidin-2-one is a heterocyclic compound that combines the structural features of benzimidazole and pyrrolidinone. Benzimidazole is known for its wide range of biological activities, including antiviral, antitumor, and antimicrobial properties. The mesityl group (2,4,6-trimethylphenyl) attached to the pyrrolidinone ring enhances the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Benzimidazol-2-YL)-1-mesitylpyrrolidin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Benzimidazol-2-YL)-1-mesitylpyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Aluminum chloride for Friedel-Crafts alkylation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(1H-Benzimidazol-2-YL)-1-mesitylpyrrolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can bind to the active sites of enzymes, inhibiting their activity. The mesityl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-12-8-13(2)19(14(3)9-12)23-11-15(10-18(23)24)20-21-16-6-4-5-7-17(16)22-20/h4-9,15H,10-11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFKGCALDKMLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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